molecular formula C13H14N2O B2582780 1-(Cyclopropylmethoxy)-4-methylphthalazine CAS No. 2199320-10-8

1-(Cyclopropylmethoxy)-4-methylphthalazine

Cat. No.: B2582780
CAS No.: 2199320-10-8
M. Wt: 214.268
InChI Key: SSZWHJQPNLNSGM-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-4-methylphthalazine (CAS 2199320-10-8) is a synthetically versatile phthalazine derivative of significant interest in organic chemistry and pharmaceutical development. With a molecular formula of C13H14N2O and a molecular weight of 214.26 g/mol, this compound features a methyl group at the 4-position of the phthalazine ring system and a cyclopropylmethoxy ether at the 1-position . This specific structure imparts unique stereoelectronic properties that can influence the reactivity of the aromatic system and the overall solubility of the molecule, making it a valuable scaffold for further chemical exploration . The primary research value of this compound lies in its application as a key building block in medicinal chemistry for the design of novel bioactive molecules . The phthalazine core is a recognized pharmacophoric scaffold, and its derivatives are frequently investigated for their potential biological activities . Furthermore, the presence of the cyclopropylmethyl moiety is a structure of note in drug discovery, as similar cyclopropylamine-containing compounds are known to act as mechanism-based inhibitors for enzymes like monoamine oxidases, which are targets for treatments in conditions such as depression . This suggests potential for researchers to develop new analogs based on this core structure for biochemical probing. The compound is offered in high purity to ensure batch-to-batch consistency and is intended For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this building block for studies in structure-activity relationship (SAR) analysis, as a precursor in the synthesis of more complex heterocyclic systems, and in the development of potential pharmacologically active agents .

Properties

IUPAC Name

1-(cyclopropylmethoxy)-4-methylphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-11-4-2-3-5-12(11)13(15-14-9)16-8-10-6-7-10/h2-5,10H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWHJQPNLNSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-4-methylphthalazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable reagent, such as methanesulfonyl chloride, to form cyclopropylmethoxy chloride.

    Attachment to the Phthalazine Core: The cyclopropylmethoxy chloride is then reacted with 4-methylphthalazine in the presence of a base, such as potassium carbonate, to form this compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-4-methylphthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-methylphthalazine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(Cyclopropylmethoxy)-4-methylphthalazine with two analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Solubility
This compound Cyclopropylmethoxy (1), Methyl (4) C₁₃H₁₆N₂O 216.28 (calculated) Predicted low water solubility due to lipophilic substituents
1-Chloro-4-(4-methylphenyl)phthalazine () Chloro (1), 4-methylphenyl (4) C₁₅H₁₁N₂Cl 254.71 Slightly soluble in chloroform, methanol, DMSO
1-[4-(Benzyloxy)phenoxy]-4-(4-methylphenyl)phthalazine () Benzyloxy-phenoxy (1), 4-methylphenyl (4) C₂₈H₂₄N₂O₂ 420.44 (calculated) Likely low solubility due to aromatic bulk
Key Observations:
  • Substituent Effects: The cyclopropylmethoxy group in the target compound balances lipophilicity and steric hindrance. Cyclopropane rings are known to enhance metabolic stability by resisting oxidative degradation, a feature exploited in drugs like betaxolol (). The benzyloxy-phenoxy group in adds significant aromatic bulk, reducing solubility but possibly improving binding to hydrophobic pockets in proteins.
  • Synthetic Accessibility: Chloro-phthalazines (e.g., ) are often synthesized via nucleophilic aromatic substitution, while cyclopropylmethoxy groups may require Williamson ether synthesis or Mitsunobu conditions.

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